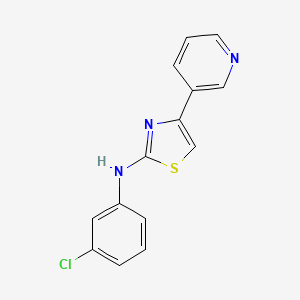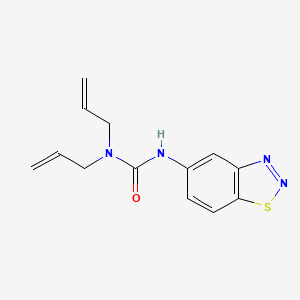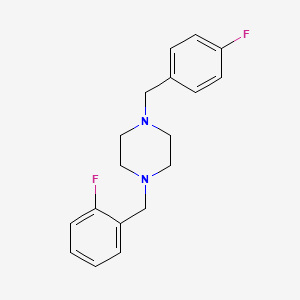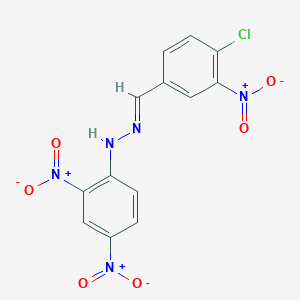![molecular formula C22H23NO2 B5750777 cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is a chemical compound with potential applications in scientific research. It is a cyclopropyl derivative of indole-3-carboxylic acid and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and exhibit antimicrobial activity. It has also been reported to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its potential as a COX-2 inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is the lack of comprehensive studies on its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone. One direction is to investigate its potential as a COX-2 inhibitor for the development of anti-inflammatory drugs. Another direction is to explore its antimicrobial activity and potential applications in the field of infectious diseases. Further studies on its mechanism of action and potential side effects are also needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-(3,4-dimethylphenoxy)ethylamine with cyclopropylcarbonyl chloride in the presence of triethylamine followed by the reaction with indole-3-carboxaldehyde. Another method involves the reaction of 2-(3,4-dimethylphenoxy)ethylindole-3-carboxylic acid with cyclopropylcarbonyl chloride in the presence of triethylamine. The purity and yield of the synthesized compound can be improved by different purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a COX-2 inhibitor, which is an enzyme involved in inflammation and pain.
Eigenschaften
IUPAC Name |
cyclopropyl-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15-7-10-18(13-16(15)2)25-12-11-23-14-20(22(24)17-8-9-17)19-5-3-4-6-21(19)23/h3-7,10,13-14,17H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHETSAFZBUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5750761.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
